1-Phenyl-1H-pyrazol-3-amine

Description

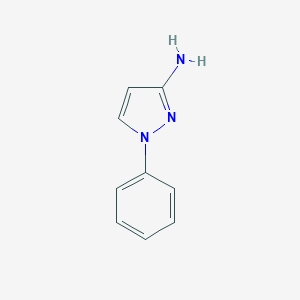

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQFSUKXGGGGLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344077 |

Source

|

| Record name | 1-Phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-56-9 |

Source

|

| Record name | 1-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 1-Phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1H-pyrazol-3-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding its synthesis is fundamental for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, focusing on the widely employed cyclocondensation reaction between phenylhydrazine and a three-carbon nitrile-containing synthon. This document outlines the reaction mechanism, provides a detailed experimental protocol for a representative synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Among these, 3-aminopyrazole derivatives are of particular interest due to the versatile reactivity of the amino group, which allows for further structural modifications and the generation of diverse chemical libraries. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The most common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine derivative with a β-functionalized nitrile. This guide will delve into the mechanistic details of this transformation for the specific synthesis of this compound.

Core Synthesis Mechanism

The primary and most direct route for the synthesis of this compound involves the reaction of phenylhydrazine with a suitable three-carbon electrophilic component containing a nitrile group. A common and effective precursor is 3-ethoxyacrylonitrile or a related β-alkoxyacrylonitrile. The overall reaction is a cyclocondensation, which proceeds through a series of nucleophilic addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrazole ring.

The reaction mechanism can be delineated into the following key stages:

-

Michael Addition: The synthesis is initiated by a nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine onto the β-carbon of the acrylonitrile derivative. This Michael addition is facilitated by the electron-withdrawing nature of the nitrile group and results in the formation of a β-hydrazinopropionitrile intermediate.

-

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This step leads to the formation of a five-membered heterocyclic ring, a pyrazoline intermediate.

-

Tautomerization and Aromatization: The pyrazoline intermediate is not yet aromatic. The final step involves a tautomerization process, which is the migration of a proton, leading to the formation of the stable, aromatic this compound. This aromatization is the driving force for the reaction.

Visualizing the Synthesis Pathway

To provide a clear visual representation of the synthesis of this compound, the following diagram illustrates the key steps of the reaction mechanism.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is a compilation based on general methods reported in the literature for the synthesis of aminopyrazoles.

Materials:

-

Phenylhydrazine

-

3-Ethoxyacrylonitrile

-

Ethanol (absolute)

-

Acetic acid (glacial)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of phenylhydrazine (10 mmol) in absolute ethanol (20 mL) is prepared.

-

To this solution, 3-ethoxyacrylonitrile (10 mmol) is added dropwise at room temperature with continuous stirring.

-

A catalytic amount of glacial acetic acid (0.1 mL) is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acetic acid, followed by washing with brine (20 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound can be influenced by various factors, including the choice of solvent, catalyst, reaction temperature, and time. The following table summarizes typical quantitative data reported for similar aminopyrazole syntheses.

| Parameter | Value/Range | Notes |

| Yield | 75-90% | Yields are highly dependent on the purity of starting materials and reaction conditions. |

| Reaction Time | 4-8 hours | Can be reduced with microwave-assisted synthesis. |

| Reaction Temperature | 78-80 °C | Reflux temperature of ethanol. |

| Molar Ratio (Phenylhydrazine:Nitrile) | 1:1 to 1:1.1 | A slight excess of the nitrile can be used to ensure complete consumption of phenylhydrazine. |

| Solvent | Ethanol, Acetic Acid | Ethanol is a common solvent; acetic acid can be used as both a solvent and a catalyst. |

| Catalyst | Acetic Acid, p-Toluenesulfonic acid | Acid catalysts are often used to facilitate the reaction. |

Conclusion

The synthesis of this compound via the cyclocondensation of phenylhydrazine and a three-carbon nitrile synthon is a robust and efficient method. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of key quantitative data. The provided visualization of the synthetic pathway offers a clear and concise understanding of the molecular transformations involved. This foundational knowledge is crucial for researchers and drug development professionals engaged in the synthesis and derivatization of pyrazole-based compounds for the discovery of new therapeutic agents. Further optimization of reaction conditions, including the exploration of green chemistry approaches, can lead to even more efficient and environmentally benign syntheses of this important heterocyclic building block.

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-3-amine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-Phenyl-1H-pyrazol-3-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic aromatic amine with a phenyl-substituted pyrazole core. Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Phenyl-3-aminopyrazole, 3-Amino-1-phenylpyrazole | [1][2] |

| CAS Number | 1128-56-9 | [1][2] |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | 83-86 °C | |

| Boiling Point | 325.2 ± 42.0 °C (Predicted) | |

| pKa | 3.46 ± 0.11 (Predicted) | |

| Solubility | Soluble in DMSO | |

| Physical Form | Solid |

Structural Information

The structure of this compound consists of a pyrazole ring with a phenyl group attached at the N1 position and an amine group at the C3 position.

2.1. Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

| Technique | Data |

| ¹H NMR | Spectral data is available but requires specific literature for detailed peak assignments. |

| ¹³C NMR | A ¹³C NMR spectrum is available, with chemical shifts that can be assigned to the carbon atoms of the pyrazole and phenyl rings.[3] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cycloaddition reaction of phenylhydrazine with a suitable three-carbon synthon, such as a β-ketonitrile or a derivative of acrylonitrile. A detailed experimental protocol is outlined below, based on established synthetic routes for pyrazoles.

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: To a solution of phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for best results.

Biological Activity and Signaling Pathways

While direct studies on the specific biological targets of this compound are limited, the broader class of pyrazole-containing compounds is well-documented for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.

4.1. Proposed Mechanism of Action: Inhibition of RIPK1 Kinase

Recent studies have identified a derivative of 1H-pyrazol-3-amine as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5][6][7] RIPK1 is a critical mediator of cellular inflammatory and death pathways, particularly in the context of TNF-α signaling. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory diseases.

The TNF-α signaling pathway can lead to two distinct outcomes: activation of the pro-survival transcription factor NF-κB or induction of programmed cell death in the form of apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.

Below is a diagram illustrating the proposed mechanism of action of a this compound analog as a RIPK1 inhibitor within the TNF-α signaling pathway.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Novel Derivatives of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of novel derivatives based on the 1-Phenyl-1H-pyrazol-3-amine scaffold. This core structure is a key pharmacophore in the development of potent and selective kinase inhibitors, with significant therapeutic potential in oncology and inflammatory diseases. This document details the synthesis, biological activity, and mechanistic insights of these emerging compounds, presenting data in a structured format to facilitate research and development efforts.

Quantitative Biological Activity

The biological activity of novel this compound derivatives has been evaluated against various biological targets, primarily kinases involved in cell signaling pathways. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency and selectivity.

Table 1: RIPK1 Kinase Inhibitory Activity

A series of 1H-pyrazol-3-amine derivatives were developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][2] The lead compound, derived from the FGFR inhibitor AZD4547, demonstrated potent and selective inhibition of RIPK1.[1]

| Compound ID | RIPK1 IC50 (nM) | Cellular Necroptosis EC50 (nM) |

| 44 | <10 | 8 |

Data sourced from studies on novel RIPK1 inhibitors.[1][2]

Table 2: Anticancer Activity of Pyrazole Derivatives

Various substituted pyrazole derivatives have been synthesized and evaluated for their anticancer properties across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate their potency.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2 | HepG2 | 9.13 | Doxorubicin | 34.24 |

| 7 | MCF-7 | 16.52 | Doxorubicin | 20.85 |

| 7 | A549 | 6.52 | Doxorubicin | 5.93 |

| 7 | PC3 | 9.13 | Doxorubicin | 38.02 |

| 10e | MCF-7 | 11 | Doxorubicin | - |

| 6n | MCF-7 (24h) | 25.8 µg/mL | - | - |

| 6n | MCF-7 (48h) | 21.8 µg/mL | - | - |

Data compiled from various anticancer screening studies on pyrazole derivatives.[3][4][5]

Table 3: BCR-ABL Kinase Inhibitory Activity

A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and showed potent activity against the wild-type BCR-ABL1 kinase.[6]

| Compound ID | BCR-ABL wt IC50 (nM) |

| 7a | 14.2 |

| 7b | 38.7 |

| 7c | 45.1 |

| 7d | 22.4 |

| 7e | 326.0 |

| 7f | 158.0 |

| 7g | 114.0 |

| 7h | 28.6 |

| 7i | 21.3 |

Data from a study on phenyl-pyrazole derivatives as BCR-ABL inhibitors.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are representative experimental protocols for the synthesis of this compound derivatives and their biological evaluation.

General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

A common synthetic route involves the condensation of substituted acetophenones with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction.[7]

Step 1: Synthesis of N'-(1-phenylethylidene)benzohydrazide

-

A mixture of the appropriate acid hydrazide (0.01 mol) and substituted acetophenone (0.01 mol) is prepared in methanol (30 ml).

-

3–4 drops of glacial acetic acid are added to the mixture.

-

The reaction mixture is heated under reflux for 2 hours.

-

After cooling to room temperature, the separated precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from methanol.[7]

Step 2: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

-

The Vilsmeier-Haack reagent is prepared by adding POCl₃ (1.1 ml, 0.012 mol) to DMF (10 ml) at 0°C.

-

The corresponding N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is added in small aliquots to the Vilsmeier-Haack reagent.

-

The reaction mixture is stirred at 60–65°C for 4 hours.[7]

-

The mixture is then cooled and poured onto crushed ice.

-

The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well.

-

The cells are allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

The following day, the cells are treated with various concentrations of the synthesized pyrazole derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 hours).

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[5]

Kinase Inhibition Assay (Kinase-Glo® Assay)

The inhibitory activity of the compounds against specific kinases like BCR-ABL can be quantified using a luminescent kinase assay.

-

The kinase reaction is performed in a 96-well plate.

-

Each well contains the kinase (e.g., BCR-ABL), the substrate (e.g., a specific peptide), and ATP in a reaction buffer.

-

The synthesized compounds are added at various concentrations to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

After incubation, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP.

-

The plate is incubated for another 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

The luminescence is measured using a plate reader. The inhibitory activity is calculated based on the reduction in luminescence compared to a control without the inhibitor. The IC50 values are then determined from the dose-response curves.[6]

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts related to the derivatives of this compound.

RIPK1-Mediated Necroptosis Signaling Pathway

Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of RIPK1, a critical kinase in the necroptosis pathway.[1][2] Inhibition of RIPK1 can block the inflammatory cell death process.

Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

General Workflow for Synthesis and Evaluation

The discovery and development of novel this compound derivatives follow a structured workflow from chemical synthesis to biological validation.

Caption: A typical workflow for the development of pyrazole-based inhibitors.

References

- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Phenyl-1H-pyrazol-3-amine Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the diverse biological activities of derivatives of 1-Phenyl-1H-pyrazol-3-amine, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the significant anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties of these compounds. The guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | K562 (Leukemia) | HeLa (Cervical) | Reference |

| Compound 1 | 1.88 ± 0.11 | - | - | - | - | [1] |

| Compound 2 | 14.31 ± 0.90 | 8.55 ± 0.35 | - | - | 7.01 ± 0.60 | [1] |

| Compound 3 | 0.83 - 1.81 | 0.83 - 1.81 | - | - | 0.83 - 1.81 | [1] |

| Compound 4 | - | - | 0.34 | 0.27 | - | [2] |

| Compound 5 | - | - | - | - | 37 ± 2.6 | [1] |

| Doxorubicin (Standard) | 0.68 - 5.074 | - | - | - | - | [3] |

Note: '-' indicates data not available.

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solutions in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 4,000-5,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for a further 48-72 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain this compound derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8] Their efficacy is often evaluated using the carrageenan-induced paw edema model in rats.[9][10]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |

| K-3 | 100 | 52.0 | 4 | [8][11] |

| K-3 | 50 | 47.5 | 4 | [8] |

| K-3 | 200 | 61.7 | 4 | [8] |

| Indomethacin (Standard) | 5 | Significant Inhibition | 1-5 | [9] |

| Diclofenac (Standard) | 15 | 56.8 | 4 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening anti-inflammatory drugs.[10][12]

Materials:

-

Wistar rats (150-200g)

-

1% Carrageenan solution in saline

-

This compound derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into control, standard, and test groups.

-

Drug Administration: Administer the pyrazole derivatives or the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9][12] The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][13]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][13]

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Microbial Growth

Derivatives of this compound have been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[14] The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC).[15]

Table 3: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Derivative 2a-e | Potent Activity | - | Potent Activity | [16] |

| Derivative 4a-e | Potent Activity | - | Potent Activity | [16] |

| Derivative 5a-e | Potent Activity | - | Potent Activity | [16] |

| Compound 2d | Manifest Activity | Manifest Activity | Manifest Activity |

Note: '-' indicates data not available. 'Potent' and 'Manifest' are qualitative descriptors from the source.

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][17]

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solutions

-

Inoculum of the microorganism

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Kinase Inhibitory Activity: A Key Mechanism of Action

The ability of this compound derivatives to inhibit protein kinases is a central aspect of their therapeutic potential, particularly in cancer.[2] These compounds often target kinases involved in cell cycle regulation and signal transduction pathways.

Table 4: Kinase Inhibitory Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Compound 1 | CDK2 | 980 | [1] |

| Compound 2 | Akt1 | 1.3 | [2] |

| Compound 3 | Bcr-Abl | 14.2 | [2] |

| Compound 4 | Chk2 | 17.9 | [2] |

| Compound 5 | CDK1 | 1520 | [2] |

| Compound 6 | GS-LRRK2 | 15 | [18] |

| Compound 10e | JAK2 | 166 | [19] |

| Compound 10e | JAK3 | 57 | [19] |

| Compound 10e | Aurora A | 939 | [19] |

| Compound 10e | Aurora B | 583 | [19] |

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

Many pyrazole derivatives exert their effects by inhibiting key signaling pathways that are often dysregulated in diseases like cancer.[20][21]

A. Cyclin-Dependent Kinase (CDK)/Rb Pathway: CDKs are essential for cell cycle progression.[20] Pyrazole-based inhibitors can block CDK activity, leading to cell cycle arrest and apoptosis.

B. Janus Kinase (JAK)/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling. Its aberrant activation is implicated in various cancers and inflammatory diseases. Pyrazole inhibitors can block JAK kinases, thereby inhibiting downstream STAT signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and the pyrazole derivative at various concentrations in the assay buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for the enzymatic reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

This technical guide underscores the significant and varied biological activities of this compound derivatives. The presented data and protocols provide a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

The Privileged Scaffold: 1-Phenyl-1H-pyrazol-3-amine as a Versatile Kinase Inhibitor Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazol-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of a multitude of potent and selective kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the pursuit of novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the this compound scaffold as a kinase inhibitor, detailing its inhibitory profile against various kinase families, experimental protocols for its evaluation, and the signaling pathways it modulates.

The this compound Scaffold: A Gateway to Kinase Inhibition

The this compound structure provides a versatile template for the design of kinase inhibitors. The phenyl ring at the 1-position and the amine group at the 3-position offer key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically introducing different substituents at these and other positions of the pyrazole ring, researchers have successfully developed derivatives that target a wide array of kinases with high affinity.

Quantitative Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various derivatives of the this compound scaffold against a range of protein kinases. This data highlights the broad applicability and potential for developing highly potent inhibitors based on this core structure.

Table 1: Inhibitory Activity against BCR-ABL, Aurora, and JAK Kinases

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamides | BCR-ABL | 14.2 - 326.0 | [1] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | Aurora-A | 110 | [2] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2 | 166 | [3] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK3 | 57 | [3] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora A | 939 | [3] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora B | 583 | [3] |

Table 2: Inhibitory Activity against LRRK2 and RIPK1 Kinases

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 15 | [4] |

| 1H-pyrazol-3-amine derivatives | RIPK1 | Low nanomolar | [5] |

Table 3: Cellular Activity of this compound Derivatives

| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | HCT 116 | Colorectal Carcinoma | 0.37 | [2] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | MCF-7 | Breast Cancer | 0.44 | [2] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | K562 | Chronic Myeloid Leukemia | 6.726 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of this compound-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant (typically ≤ 1%).

-

Assay Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 10 µL of a 2X kinase solution (recombinant kinase in kinase buffer) to each well.

-

Add 5 µL of a 4X substrate solution (kinase-specific substrate in kinase buffer) to each well.

-

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (in kinase buffer) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add a volume of luminescent kinase assay reagent equal to the volume in the well (e.g., 25 µL).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>90%).

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their characterization.

Structure-Activity Relationship (SAR) Insights

The extensive research into this compound derivatives has yielded valuable structure-activity relationship (SAR) data. Key insights include:

-

Substitutions on the N1-phenyl ring: Modifications to the phenyl ring at the N1 position of the pyrazole core are crucial for modulating potency and selectivity. Electron-withdrawing or -donating groups can significantly influence the compound's interaction with the kinase active site.

-

The 3-amino group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase. Acylation or further substitution of this amine can be used to explore different binding modes and improve selectivity.

-

Substitution at the 4- and 5-positions of the pyrazole ring: These positions offer opportunities to introduce moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. For instance, the introduction of a pyridinyl group at the 4-position has been shown to be beneficial for BCR-ABL inhibition.[1]

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its versatility allows for the development of compounds targeting a diverse range of kinases implicated in various diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this privileged scaffold further. Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles and enhanced pharmacokinetic properties, ultimately leading to more effective and safer therapeutic agents.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Antimicrobial Potential of 1-Phenyl-1H-pyrazol-3-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antimicrobial spectrum of compounds based on the 1-Phenyl-1H-pyrazol-3-amine core structure. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this document synthesizes the extensive research conducted on its derivatives. This guide will be a valuable resource for researchers and professionals in drug discovery and development by presenting available quantitative antimicrobial data, detailing common experimental methodologies, and illustrating potential mechanisms of action. The information is presented through structured tables and diagrams to facilitate understanding and further research in this promising area of antimicrobial development.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The this compound scaffold, in particular, serves as a versatile platform for the synthesis of diverse derivatives with significant antimicrobial potential. This guide focuses on the antimicrobial spectrum of this class of compounds, providing a consolidated resource for the scientific community.

Antimicrobial Spectrum of this compound Derivatives

Numerous studies have demonstrated the in vitro activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings.

Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against several bacterial strains. It is important to note that these are select examples and the full scope of activity is much broader.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound ID/Description | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Other Gram-Positive Strains (MIC in µg/mL) | Reference |

| Naphthyl-substituted pyrazole-derived hydrazones | 0.78–1.56 | - | - | [1] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1–8 | - | MRSA (1-32) | [1] |

| Imidazo-pyridine substituted pyrazole derivatives | <1 (MBC) | - | MRSA (<1) | [1] |

| Pyrazole-thiazole hybrids | 1.9-3.9 | - | - | [1] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 | - | - | [6] |

| Pyrazole derivative 3 | - | - | S. epidermidis (0.25) | [7] |

| Pyrazole derivative 4 | - | - | S. epidermidis (0.25) | [7] |

| Pyrazole derivative 7b | - | - | Active | [5] |

| Pyrazole derivative 8b | - | - | Active | [5] |

| Pyrazole derivative 19 | - | - | Active | [8] |

| Pyrazole derivative 20 | 7.81 | - | S. mutans (15.6) | [1] |

| Pyrazole-imidazole-triazole hybrids | low µmol/ml | - | - | [1] |

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound ID/Description | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Other Gram-Negative Strains (MIC in µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1 | - | - | - | [1] |

| Imidazo-pyridine substituted pyrazole derivatives | <1 (MBC) | <1 (MBC) | <1 (MBC) | S. typhimurium (<1) | [1] |

| Pyrazole-triazole derived hydrazides | 2–8 (MIC80) | 2–8 (MIC80) | - | - | [1] |

| Pyrazole derivative 3 | 0.25 | - | - | - | [7] |

| Thiazolidinone-clubbed pyrazoles | 16 | - | - | - | [1] |

| Pyrazole derivative 19 | - | - | - | Shigella flexneri (Potent) | [1] |

| Pyrazole-nucleus-containing benzofuran substitution | 15.6 | - | 3.91 | - | [1] |

| Pyrazole-imidazole-triazole hybrids | low µmol/ml | low µmol/ml | - | - | [1] |

Antifungal Activity

Several derivatives also exhibit promising activity against fungal pathogens.

Table 3: Antifungal Activity of this compound Derivatives

| Compound ID/Description | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Other Fungal Strains (MIC in µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 2.9–7.8 | - | - | [6] |

| Pyrazole derivative 2 | - | 1 | - | [7] |

| Pyrazole derivative 3 | - | - | M. audouinii (0.5) | [7] |

| Pyrazole derivative 5 | - | 4 | - | [7] |

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of antimicrobial activity. The following are detailed protocols commonly employed in the screening of pyrazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Test compounds (pyrazole derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic)

-

Negative control (broth with inoculum and DMSO)

-

Sterility control (broth only)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include positive, negative, and sterility controls on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Result Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile Petri dishes

-

Standardized microbial inoculum

-

Sterile cork borer or well cutter

Procedure:

-

Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread a standardized microbial inoculum over the agar surface.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Mechanism of Action

While the exact mechanism of action for this compound itself is not well-elucidated, studies on its derivatives suggest several potential molecular targets. One of the most frequently proposed mechanisms is the inhibition of bacterial DNA gyrase.[1][2]

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately cell death. Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of DNA gyrase, preventing its normal function.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the antimicrobial screening of novel compounds.

Caption: General workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates the proposed mechanism of action for certain pyrazole derivatives through the inhibition of DNA gyrase.

Caption: Proposed inhibition of DNA gyrase by pyrazole derivatives.

Conclusion

Derivatives of this compound represent a valuable and promising class of compounds in the search for new antimicrobial agents. The available data, primarily from a diverse range of substituted analogs, indicates a broad spectrum of activity against clinically relevant bacteria and fungi. The potential for these compounds to act via mechanisms such as DNA gyrase inhibition makes them attractive candidates for further development, particularly in the context of combating antimicrobial resistance. This technical guide provides a foundational resource to stimulate and guide future research efforts in this area. Further investigation into the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds is warranted.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

Unlocking the Antitumor Potential of 1-Phenyl-1H-pyrazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this diverse family, 1-Phenyl-1H-pyrazol-3-amine derivatives have emerged as a promising class of agents with significant antitumor potential. This technical guide provides an in-depth overview of the current research, focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used for their evaluation.

Cytotoxic Activity of this compound Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives across a wide range of human cancer cell lines. The antitumor activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for various derivatives, providing a comparative analysis of their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| PTA-1 | MDA-MB-231 (Triple-negative breast) | Low micromolar range | - | - |

| Compound 9c | A549 (Lung) | Potent | Doxorubicin | - |

| HepG2 (Liver) | Potent | Doxorubicin | - | |

| HCT116 (Colon) | Potent | Doxorubicin | - | |

| MCF-7 (Breast) | Potent | Doxorubicin | - | |

| Compound 2 | HepG2 (Liver) | 9.13 | Doxorubicin | 34.24 |

| Compound 7 | MCF-7 (Breast) | 16.52 | Doxorubicin | 20.85 |

| A549 (Lung) | 6.52 | Doxorubicin | 5.93 | |

| PC3 (Prostate) | 9.13 | Doxorubicin | 38.02 | |

| Compound 3i | RKO (Colon) | 9.9 ± 1.1 | - | - |

| Compound 3f | MDA-MB-468 (Triple-negative breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Analogs.[2][3][4][5]

Mechanisms of Antitumor Action

The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular processes critical for cancer cell survival and proliferation. Key mechanisms of action identified in the literature include the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which these derivatives eliminate cancer cells. Studies have shown that treatment with these compounds leads to characteristic apoptotic events:

-

Phosphatidylserine Externalization: A key early indicator of apoptosis.[2]

-

Caspase Activation: Activation of executioner caspases, such as caspase-3/7, which are central to the apoptotic cascade.[2][5]

-

DNA Fragmentation: The ultimate hallmark of apoptosis.[2]

-

ROS Generation: Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS).[5]

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another significant antitumor strategy. Certain this compound derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, thereby preventing their division and proliferation. For instance, some compounds induce cell cycle arrest at the S and G2/M phases.[2][5]

Inhibition of Signaling Pathways

The antitumor activity of these derivatives is also linked to their ability to inhibit key signaling molecules and pathways that are often dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Several pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division, migration, and intracellular transport.[2][6] This mechanism is shared by well-known chemotherapy drugs like paclitaxel.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling.[1] Specific targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key drivers of tumor growth and angiogenesis.[7]

-

p53-Mediated Apoptosis: Some derivatives have been found to induce apoptosis through a p53-dependent pathway.[4] The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.

Below is a diagram illustrating the key signaling pathways affected by this compound derivatives.

Caption: Key signaling pathways targeted by this compound derivatives.

Experimental Protocols

The evaluation of the antitumor potential of these derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic effects of the compounds on cancer cells.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a defined period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

b) SRB (Sulphorhodamine B) Assay:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds in 96-well plates.

-

Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution (a protein-binding dye).

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

The workflow for a typical cytotoxicity assay is depicted below.

Caption: Generalized workflow for in vitro cytotoxicity assays.

Apoptosis Assays

These assays are employed to confirm that the observed cytotoxicity is due to the induction of apoptosis.

a) Annexin V/Propidium Iodide (PI) Staining:

-

Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

b) Caspase Activity Assay:

-

Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3/7) is added to the cell lysates.

-

Incubation: The reaction is incubated to allow the active caspases to cleave the substrate.

-

Signal Detection: The fluorescence or absorbance is measured using a plate reader. An increase in signal corresponds to higher caspase activity.

Cell Cycle Analysis

This method is used to determine the effect of the compounds on cell cycle progression.

-

Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye, typically propidium iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Conclusion and Future Directions

The research to date strongly supports the significant antitumor potential of this compound derivatives. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways makes them an attractive scaffold for the development of novel anticancer therapeutics.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

-

In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these potential drug candidates.

-

Combination Therapies: To investigate the synergistic effects of these derivatives with existing chemotherapeutic agents.

The continued exploration of this compound derivatives holds great promise for the discovery and development of next-generation cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Analysis of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction

1-Phenyl-1H-pyrazol-3-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the in silico molecular docking studies of this compound and its close structural analogs against key protein targets implicated in various disease pathways. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the potential molecular interactions, binding affinities, and methodologies for evaluating this compound class as potential therapeutic agents. The data presented herein is a synthesis of findings from multiple studies on 1-phenyl-pyrazole derivatives, providing a predictive framework for the binding of the core molecule, this compound.

Experimental Protocols

The following sections outline a generalized experimental protocol for conducting in silico docking studies of this compound, based on methodologies reported for its derivatives.

Protein and Ligand Preparation

Protein Preparation:

-

Selection and Retrieval: Crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Commonly used structures for the targets discussed in this guide include:

-

Preparation: The retrieved protein structures are prepared using software such as Discovery Studio or AutoDockTools. This process typically involves:

Ligand Preparation:

-

Structure Generation: The 3D structure of this compound is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol or .pdb).

-

Energy Minimization: The ligand's energy is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.[1]

-

Torsion Angle Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Grid Generation:

A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand in the original PDB file.

Docking Algorithm:

Molecular docking is performed using software such as AutoDock Vina or GOLD. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.[9]

Analysis of Docking Results:

The docking results are analyzed based on the binding energy (or docking score) and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable. Key interactions to analyze include:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking interactions

Visualization of the docked poses is performed using software like PyMOL or Discovery Studio to qualitatively assess the binding mode.

Data Presentation: Docking Results of 1-Phenyl-Pyrazole Derivatives

The following tables summarize the quantitative data from in silico docking studies of various 1-phenyl-pyrazole derivatives against different protein targets. It is important to note that these results are for derivatives and serve as a predictive model for the potential interactions of this compound.

Table 1: Docking of 1-Phenyl-Pyrazole Derivatives against Kinases

| Target Protein (PDB ID) | Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 | [9][10] |

| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified | [10] |

| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Ile10, Lys20, Lys89, Asp145 | [9] |

| Tubulin (3E22) | (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one derivative | -91.43 (dG) | Asn249, Ala250, Lys254, Cys241 | [11] |

Table 2: Docking of Pyrazole Derivatives against Other Targets

| Target Protein (PDB ID) | Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| DPP-IV (2BGR) | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | Not specified (IC50 = 1.266 nM) | Arg358, Tyr666 | [6][11] |

| 15-Lipoxygenase (4NRE) | Pyrazoline carbothioamide derivative of 3-(2-naphthyl)-1-phenyl-1H-pyrazole | Not specified | His378, Ile676 | [12] |

Mandatory Visualizations

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway.

Caption: CDK2 in G1/S Cell Cycle Transition.

Caption: DPP-4 Mechanism of Action.

Experimental Workflow

Caption: In Silico Docking Workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08047C [pubs.rsc.org]

- 8. rcsb.org [rcsb.org]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Analysis of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 1-Phenyl-1H-pyrazol-3-amine (CAS No: 1128-56-9), a key heterocyclic amine with significant applications in medicinal chemistry and materials science. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows for its structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₉N₃ and a monoisotopic mass of 159.08 g/mol .[1] Its structure, comprising a phenyl ring attached to a pyrazole nucleus with an amino substituent, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the contributions of each structural component to the overall spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized in the table below. These values are predicted based on the analysis of similar pyrazole derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~5.8 | d | ~2.5 |

| H-5 (pyrazole) | ~7.6 | d | ~2.5 |

| NH₂ | ~5.5 | br s | - |

| H-2', H-6' (phenyl) | ~7.7 | d | ~7.8 |

| H-3', H-5' (phenyl) | ~7.4 | t | ~7.8 |

| H-4' (phenyl) | ~7.2 | t | ~7.4 |

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The predicted chemical shifts for this compound are presented below, based on data from analogous structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~155 |

| C-4 (pyrazole) | ~90 |

| C-5 (pyrazole) | ~140 |

| C-1' (phenyl) | ~140 |

| C-2', C-6' (phenyl) | ~120 |

| C-3', C-5' (phenyl) | ~129 |

| C-4' (phenyl) | ~125 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3150-3000 | C-H stretch (aromatic) | Phenyl & Pyrazole Rings |

| 1640-1620 | N-H bend | Primary Amine |

| 1600-1580 | C=N stretch | Pyrazole Ring |

| 1510-1480 | C=C stretch | Phenyl & Pyrazole Rings |

| 760-740 & 700-680 | C-H out-of-plane bend | Monosubstituted Phenyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 158 | Moderate | [M-H]⁺ |

| 131 | Moderate | [M-N₂]⁺ or [M-HCN-H]⁺ |

| 104 | Moderate | [C₇H₆N]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak.